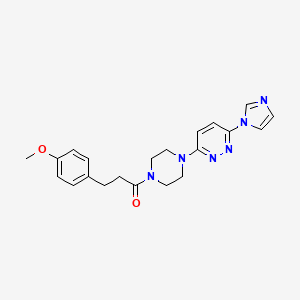

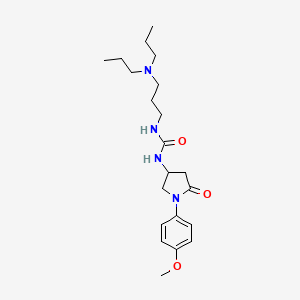

3-(Furan-2-yl)-6-methylheptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(Furan-2-yl)-6-methylheptanoic acid” seems to be a complex organic molecule that likely contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring can have various applications in the chemical industry .

Synthesis Analysis

While specific synthesis methods for “3-(Furan-2-yl)-6-methylheptanoic acid” were not found, there are general methods for synthesizing furan derivatives. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(Furan-2-yl)-6-methylheptanoic acid” were not found, furan derivatives in general can undergo a variety of chemical reactions. For instance, they can participate in Friedel–Crafts reactions, and their reactivity can be influenced by factors such as electrophilic activation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Furan-2-yl)-6-methylheptanoic acid” would depend on its specific molecular structure. Furan derivatives can have diverse properties depending on their functional groups .

科学的研究の応用

Antibacterial Activity

Furan derivatives, including “3-(Furan-2-yl)-6-methylheptanoic acid”, have been found to exhibit significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .

Antifungal Activity

Compounds containing the furan moiety have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans . This suggests that “3-(Furan-2-yl)-6-methylheptanoic acid” could potentially be used in the development of antifungal agents .

Drug Development

The unique structure of “3-(Furan-2-yl)-6-methylheptanoic acid” allows for various applications in drug development. Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, making them suitable for use as medicines in a number of distinct disease areas .

Catalysis

The furan moiety in “3-(Furan-2-yl)-6-methylheptanoic acid” could potentially be used in catalysis . The reactivity of furan makes it a valuable component in various chemical reactions .

Material Synthesis

“3-(Furan-2-yl)-6-methylheptanoic acid” could also be used in material synthesis. Its unique structure could potentially be leveraged in the creation of new materials with desirable properties.

Suzuki–Miyaura Coupling

The furan moiety in “3-(Furan-2-yl)-6-methylheptanoic acid” could potentially be used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds .

Safety and Hazards

While specific safety and hazard information for “3-(Furan-2-yl)-6-methylheptanoic acid” was not found, it’s important to handle all chemicals with appropriate safety precautions. For example, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition .

将来の方向性

The future directions for research and development involving “3-(Furan-2-yl)-6-methylheptanoic acid” would depend on its specific applications and properties. In general, furan derivatives are considered important platform chemicals with potential for various applications in the synthesis of fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

作用機序

Target of Action

It’s worth noting that furan derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

The mode of action of 3-(Furan-2-yl)-6-methylheptanoic acid involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .

Biochemical Pathways

It’s known that furan derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

For instance, 3-(Furan-2-yl)propanoic acid has a solubility of 6.61 mg/ml , which could suggest a good bioavailability.

Result of Action

The results of the action of 3-(Furan-2-yl)-6-methylheptanoic acid are primarily antimicrobial. The compound, at a concentration of 64 µg/mL, demonstrates good antimicrobial activity against yeast-like fungi Candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

Action Environment

The action environment can significantly influence the efficacy and stability of 3-(Furan-2-yl)-6-methylheptanoic acid. For instance, the reaction conditions, such as the presence of a Brønsted superacid TfOH, can affect the hydroarylation of the carbon–carbon double bond . .

特性

IUPAC Name |

3-(furan-2-yl)-6-methylheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-9(2)5-6-10(8-12(13)14)11-4-3-7-15-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKLOINPWUACIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CC(=O)O)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-6-methylheptanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476854.png)

![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)

![2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid](/img/structure/B2476857.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)

![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)